molecular formula C20H20N2O2S B2701637 (5E)-2-[3-(hydroxymethyl)piperidin-1-yl]-5-[(naphthalen-1-yl)methylidene]-4,5-dihydro-1,3-thiazol-4-one CAS No. 866149-74-8

(5E)-2-[3-(hydroxymethyl)piperidin-1-yl]-5-[(naphthalen-1-yl)methylidene]-4,5-dihydro-1,3-thiazol-4-one

Cat. No. B2701637
CAS RN: 866149-74-8
M. Wt: 352.45
InChI Key: OAUQMIGBWFRPQG-WOJGMQOQSA-N
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Description

“(5E)-2-[3-(hydroxymethyl)piperidin-1-yl]-5-[(naphthalen-1-yl)methylidene]-4,5-dihydro-1,3-thiazol-4-one” is a compound with the CAS Number: 866149-74-8. It has a molecular weight of 352.46 .


Molecular Structure Analysis

The InChI code for this compound is 1S/C20H20N2O2S/c23-13-14-5-4-10-22 (12-14)20-21-19 (24)18 (25-20)11-16-8-3-7-15-6-1-2-9-17 (15)16/h1-3,6-9,11,14,23H,4-5,10,12-13H2/b18-11+ . This indicates the molecular structure of the compound.


Physical And Chemical Properties Analysis

This compound is a solid with a molecular weight of 352.46 . Its IUPAC name is (5E)-2- [3- (hydroxymethyl)-1-piperidinyl]-5- (1-naphthylmethylene)-1,3-thiazol-4 (5H)-one .

Scientific Research Applications

Crystal Structure and Hirshfeld Surface Analysis

Research on closely related compounds, such as polysubstituted piperidones, has explored their crystal structure and Hirshfeld surface analysis. For example, the study of a novel RORc inhibitor provided insights into the crystal packing and the dominant intra and intermolecular interactions, which are crucial for understanding the compound's stability and potential interactions with biological targets (R. V. & R. C., 2021).

Antimicrobial Activity

The synthesis and evaluation of new thiazolo[3, 2]pyridines containing pyrazolyl moiety and their antimicrobial activity highlight the potential of such compounds in developing new antimicrobial agents. This demonstrates the chemical's versatility in creating derivatives with significant biological activities (T. I. El-Emary et al., 2005).

Synthesis and Characterization

The synthetic methods and characterization of derivatives, such as the preparation and reaction of (3-(naphthalen-1-yl)oxiran-2-yl)(5,6,7,8-tetrahydronaphthalen-2-yl)methanone with various nucleophiles for anticancer evaluation, showcase the compound's utility in synthesizing novel structures with potential therapeutic applications (R. S. Gouhar & Eman M. Raafat, 2015).

Biological Evaluation

The exploration of thiazolo[3,2-a]pyrimidine derivatives for their antibacterial and antifungal activities further underscores the compound's relevance in medicinal chemistry, providing a foundation for the development of new drugs to combat resistant microbial strains (Y. Patel & K. H. Patel, 2017).

Aldose Reductase Inhibition

The discovery of potent 4-oxothiazolidin-2-ylidene derivatives containing a piperidinyl moiety against aldose reductase demonstrates the compound's potential in addressing complications related to diabetes, highlighting its therapeutic potential in managing diabetes-related disorders (Areal et al., 2012).

Safety and Hazards

The compound has a GHS07 pictogram, and the signal word is “Warning” according to the safety information . For more detailed safety information, please refer to the MSDS .

properties

IUPAC Name

(5E)-2-[3-(hydroxymethyl)piperidin-1-yl]-5-(naphthalen-1-ylmethylidene)-1,3-thiazol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O2S/c23-13-14-5-4-10-22(12-14)20-21-19(24)18(25-20)11-16-8-3-7-15-6-1-2-9-17(15)16/h1-3,6-9,11,14,23H,4-5,10,12-13H2/b18-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAUQMIGBWFRPQG-WOJGMQOQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C2=NC(=O)C(=CC3=CC=CC4=CC=CC=C43)S2)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC(CN(C1)C2=NC(=O)/C(=C\C3=CC=CC4=CC=CC=C43)/S2)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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